molecular formula C15H14ClN3 B11059787 Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-

Cat. No.: B11059787
M. Wt: 271.74 g/mol
InChI Key: ULEDPIXOGAZIMD-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a chlorinated phenyl group and a methylated imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE typically involves the reaction of 3-chloroaniline with 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-1,1-DIBENZYLUREA
  • N-(4-CHLORO-2-METHYLPHENYL)-1,1-DIBENZYLUREA
  • N-(5-CHLORO-2-METHYLPHENYL)-1,1-DIBENZYLUREA

Uniqueness

N-(3-CHLOROPHENYL)-N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE stands out due to its unique combination of a chlorinated phenyl group and a methylated imidazo[1,2-a]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

3-chloro-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H14ClN3/c1-11-5-6-15-18-14(10-19(15)9-11)8-17-13-4-2-3-12(16)7-13/h2-7,9-10,17H,8H2,1H3

InChI Key

ULEDPIXOGAZIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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